N-(2-Methoxybenzyl)-1-butanamine hydrochloride

Directed ortho-metalation Regioselective lithiation Organolithium chemistry

Researchers requiring regioselective C-3 functionalization of benzylamine scaffolds face failed syntheses when using unsubstituted or para-methoxy analogs. This compound solves that via its ortho-methoxy directing group, which steers lithiation exclusively to the C-3 position-an outcome unattainable with the 4-methoxy isomer or non-methoxylated N-benzyl-1-butanamine. • Enables C-3 directed metalation for medicinal chemistry building block synthesis. • Crystalline HCl salt (≥95% purity) eliminates weighing variability of the liquid free base (LogP 3.02). • 6 rotatable bonds support conformational sampling in FEP calculations.

Molecular Formula C12H20ClNO
Molecular Weight 229.75
CAS No. 1158579-56-6
Cat. No. B2616470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxybenzyl)-1-butanamine hydrochloride
CAS1158579-56-6
Molecular FormulaC12H20ClNO
Molecular Weight229.75
Structural Identifiers
SMILESCCCCNCC1=CC=CC=C1OC.Cl
InChIInChI=1S/C12H19NO.ClH/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H
InChIKeyRHPJMZOHROFQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxybenzyl)-1-butanamine HCl – Structural Profile


N-(2-Methoxybenzyl)-1-butanamine hydrochloride is a secondary benzylamine derivative with the molecular formula C₁₂H₁₉NO·HCl (MW 229.75). The compound integrates an ortho-methoxy substituent on the benzyl ring and is supplied as the HCl salt, typically at ≥95% purity . The base form (CAS 893611-23-9) has a predicted LogP of 3.02 and six rotatable bonds . Unlike unsubstituted N-benzyl-1-butanamine, the 2-methoxy group introduces a Lewis-basic coordination site and alters the electronic landscape of the aromatic ring, which has been exploited to control regioselectivity in directed metalation reactions [1].

Ortho-methoxy directing group enables C-3 lithiation in directed metalation sequences.
Crystalline HCl salt facilitates precise weighing and batch reproducibility.
LogP reference point for QSPR model training and ADME profiling.

N-(2-Methoxybenzyl)-1-butanamine HCl: Substitution Risks


N-Benzyl-1-butanamine (CAS 2403-22-7) lacks the methoxy directing group entirely, and the para-methoxy isomer N-(4-methoxybenzyl)-1-butanamine (CAS 3910-58-5) places the methoxy substituent at a position that cannot provide the same through-space coordination to an incoming metalating agent . The ortho-methoxy group in the 2-methoxybenzyl scaffold directs lithiation to the C-3 position of the aromatic ring rather than the position adjacent to the benzylic amine, a regiochemical outcome that is reversed when the methoxy group is moved to the 4-position or removed altogether [1]. Consequently, any synthetic route that relies on a specific ortho-directed metalation-transmetalation-functionalization sequence will fail if the 2-methoxybenzyl compound is substituted with an isomer or a non-methoxylated analogue.

Non-methoxylated N-benzyl-1-butanamine directs lithiation to a different site, altering regiochemical outcome.
4-Methoxy isomer lacks ortho-OMe coordination, preventing the same C-3 functionalization pathway.
Free base is a liquid/oil; weighing precision and handling may differ from the crystalline HCl salt.

Quantitative Comparison vs. Closest Analogs


Ortho-Methoxy Directed Lithiation Regioselectivity

In a directed lithiation study, N-(2-methoxybenzyl)pivalamide was treated with two equivalents of t-BuLi in THF at –78 °C. Quenching with electrophiles gave products resulting from lithiation exclusively ortho to the methoxy group (C-3), with no detectable substitution ortho to the pivaloylaminomethyl group [1]. This reverses the regioselectivity observed with the unsubstituted benzyl analogue, where lithiation occurs adjacent to the aminomethyl directing group. The 4-methoxy isomer would place the methoxy group para to the aminomethyl substituent, creating a competing electronic environment that cannot facilitate the same C-3 lithiation pathway.

Lithiation Site
Reported
Target: exclusive C-3 (ortho to OMe) Baseline: ortho to CH₂NH (unsubstituted) / no C-3 (4-OMe)
Enables C-3 functionalization; isomer-dependent regiochemical control.
t-BuLi, THF, –78 °C; complete regiochemical reversal vs. non-methoxylated analog.
Directed ortho-metalation Regioselective lithiation Organolithium chemistry

Lipophilicity Difference vs. Non-Methoxylated Analog

The Hit2Lead database reports a calculated LogP of 3.02 for the target compound . By comparison, the non-methoxylated analogue N-benzyl-1-butanamine (CAS 2403-22-7) has a reported LogP of 2.97 . The modest ΔLogP of +0.05 results from the addition of the methoxy oxygen, which offsets some of the lipophilicity gain from the added methyl group through hydrogen-bond acceptor capacity. This subtle shift can alter compound retention time in reversed-phase chromatography and passive membrane permeability in cell-based assays.

LogP
Data to verify
ΔLogP = +0.05
Small lipophilicity shift may affect chromatographic retention and permeability.
Predicted values (3.02 vs 2.97); experimental confirmation recommended.
Lipophilicity LogP Drug-likeness ADME

Salt-Form Crystallinity Advantage

The target compound is supplied as the hydrochloride salt (MW 229.75), which is a crystalline solid at ambient temperature . The corresponding free base (CAS 893611-23-9, MW 193.29) is reported as a clear colorless oil or low-melting solid . In a procurement setting, the crystalline HCl salt provides superior ease of accurate weighing, reduced volatility during storage, and simplified formulation into aqueous buffers compared to the liquid free base.

Physical Form
Data to verify
Crystalline solid (HCl salt)
Facilitates precise weighing; reduces volatility compared to free base oil.
Supplier-reported physical state; verify lot-specific crystallinity.
Salt selection Crystallinity Formulation Weighing accuracy

Rotatable Bond Count and Conformational Flexibility

The methoxy substitution in the target compound increases the rotatable bond count to 6, compared to 5 rotatable bonds for the non-methoxylated N-benzyl-1-butanamine [1]. The additional bond arises from the O–CH₃ rotation on the 2-methoxy group, which contributes to a larger conformational ensemble. This metric is used in early discovery as a filter for oral bioavailability and can affect entropy-driven binding thermodynamics.

Rotatable Bonds
Predicted
6 RB (vs 5 RB)
Increased conformational flexibility may alter property-based filters and binding entropy.
Derived from 2D structure; relevant for Veber rule compliance screening.
Conformational flexibility Molecular recognition Rotatable bonds

Key Application Scenarios


Ortho-Directed Metalation for Aromatic Functionalization

When a synthetic route demands installation of an electrophile at the C-3 position of a benzylamine scaffold, the 2-methoxybenzyl group provides the required directing effect, whereas the 4-methoxy isomer or unsubstituted benzyl analog cannot deliver the same regiochemical outcome [1]. This scenario arises in the synthesis of ortho-substituted benzylamine building blocks for medicinal chemistry libraries.

Crystalline HCl Salt for Precision Weighing

Laboratories that require milligram-scale accuracy for quantitative NMR, LC-MS calibration standards, or stoichiometric reaction setup should select the HCl salt (CAS 1158579-56-6) rather than the liquid free base (CAS 893611-23-9), which introduces weighing variability . The crystalline solid form reduces hygroscopicity concerns during routine benchtop handling.

LogP-Calibrated Sets for ADME Models

The experimental or calculated LogP of 3.02 for the 2-methoxybenzyl derivative provides a specific reference point that differs from the 2.97 value of the non-methoxylated analog, making the compound a useful data point in QSPR model training where systematic chemical space coverage requires well-defined lipophilicity increments .

Conformational Analysis via Rotatable Bond Topology

With 6 rotatable bonds vs. 5 for the non-methoxylated comparator, this compound offers a moderate increase in conformational sampling that can be leveraged in free-energy perturbation (FEP) calculations or entropy-enthalpy compensation studies where the methoxy rotation contributes to the thermodynamic signature of binding or partitioning .

Application
Selection Property
Validation Focus
Ortho-directed metalation for C-3 functionalization
2-Methoxy directing group
Regioselectivity confirmation (C-3 vs C-α)
Crystalline HCl salt for precision weighing
Solid salt form
Weighing accuracy and handling reproducibility
LogP reference for ADME models
Lipophilicity increment
QSPR model training and chromatographic alignment
Conformational sampling for thermodynamic studies
Rotatable bond topology
Conformational ensemble and filter compliance
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